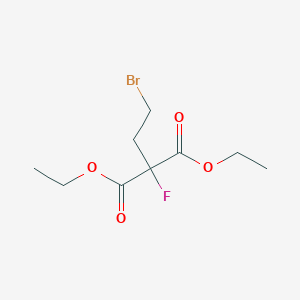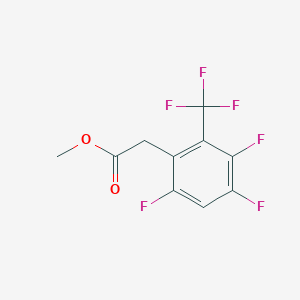
3-Bromo-alpha-methoxy-alpha-(trifluoromethyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-alpha-methoxy-alpha-(trifluoromethyl)benzyl alcohol, or 3-BAMT, is a synthetic compound used in laboratory experiments for a wide variety of applications. It is a colorless liquid with a melting point of -76°C and a boiling point of 93°C. It has a molecular weight of 214.04 g/mol and a molecular formula of C9H7BrF3O2. 3-BAMT is a versatile compound and has been used in a variety of scientific research applications, including drug synthesis and the study of biological systems.
Aplicaciones Científicas De Investigación
3-BAMT has been used in a variety of scientific research applications, including drug synthesis and the study of biological systems. In drug synthesis, 3-BAMT can be used to synthesize a variety of drugs, including anti-HIV drugs, anti-inflammatory drugs, and anti-cancer drugs. In the study of biological systems, 3-BAMT can be used to study the structure and function of proteins, enzymes, and other biomolecules. 3-BAMT can also be used to study the effects of drugs on biological systems.
Mecanismo De Acción
The mechanism of action of 3-BAMT is not completely understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, which then triggers a cascade of biochemical reactions. This cascade of reactions is thought to be responsible for the effects of 3-BAMT on biological systems.
Biochemical and Physiological Effects
3-BAMT has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to anti-inflammatory and anti-cancer effects. 3-BAMT has also been found to have an effect on the expression of certain genes, which can lead to changes in cell behavior and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-BAMT in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available in many laboratories. It is also a relatively stable compound, which makes it ideal for use in long-term experiments. Additionally, 3-BAMT can be used in a variety of experiments, including those involving drug synthesis and the study of biological systems.
On the other hand, there are some limitations to the use of 3-BAMT in laboratory experiments. The compound is toxic and must be handled with care. Additionally, the mechanism of action of 3-BAMT is not completely understood, which can limit its use in certain experiments.
Direcciones Futuras
The use of 3-BAMT in scientific research has a number of potential future directions. For example, further research into the mechanism of action of 3-BAMT could lead to a better understanding of its effects on biological systems. Additionally, further research into the synthesis of 3-BAMT could lead to improved methods for its production. Finally, further research into the use of 3-BAMT in drug synthesis could lead to the development of new drugs with improved efficacy.
Métodos De Síntesis
3-BAMT can be synthesized in a laboratory setting using a variety of methods. One method involves the direct reaction of 3-bromo-2-methoxybenzaldehyde and trifluoromethylbenzyl bromide in the presence of a base, such as potassium carbonate. This reaction produces 3-BAMT in high yields. Another method involves the reaction of 3-bromo-2-methoxybenzaldehyde and trifluoromethylbenzyl bromide in the presence of a palladium catalyst, such as palladium(II) acetate. This reaction can also produce 3-BAMT in high yields.
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-methoxy-1-(3-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-7-4-3-5-8(6-7)9(14,15-2)10(11,12)13/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMKCNAEXBURIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(F)(F)F)(O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)









